Eggmanone

概要

説明

Eggmanone (EGM1) is a potent and selective phosphodiesterase 4 (PDE4) antagonist with an IC50 of 72 nM for PDE4D3 . It shows approximately 40- to 50-fold selectivity for PDE4D3 over other PDEs . Eggmanone exerts its Hh-inhibitory effects through selective antagonism of PDE4, leading to protein kinase A activation and subsequent Hh blockade .

Synthesis Analysis

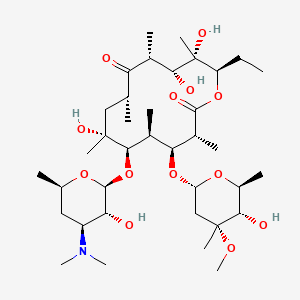

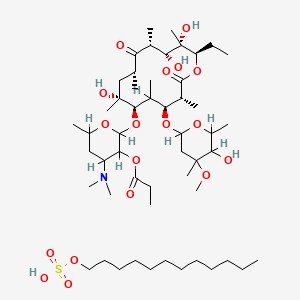

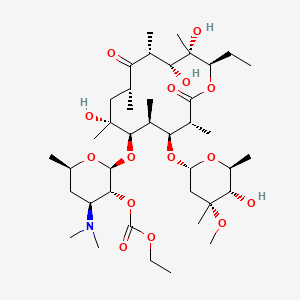

Eggmanone has been utilized in the development of biodegradable nanoparticles for targeted delivery to CD4+ T cell subsets . Two FDA-approved polymers, poly (lactic-co-glycolic acid) and polyethylene glycol, were used to generate hydrolytically degradable nanoparticles .Chemical Reactions Analysis

Eggmanone has been shown to effectively down-regulate the expression of CSCs’ marker genes Nanog and ABC sub-family G member 2 (ABCG2) and attenuate sphere formation in DU145-TxR and PC3-TxR cells .Physical And Chemical Properties Analysis

Eggmanone is a crystalline solid . It is soluble in ethanol (≤0.5mg/ml), DMSO (10mg/ml), and dimethyl formamide (5mg/ml) .科学的研究の応用

Summary of the Application

Eggmanone (Egm) is used for T cell modulation in diseases associated with rheumatic autoimmunity . The Hedgehog (Hh) signaling pathway, which is implicated in the activation of T cells and the formation of the immune synapse, is targeted by Egm .

Methods of Application

Biodegradable nanoparticles were developed for the targeted delivery of Egm to CD4+ T cell subsets . Two FDA-approved polymers, poly(lactic-co-glycolic acid) and polyethylene glycol, were used to generate hydrolytically degradable nanoparticles . These nanoparticles were decorated with anti-CD4 F(ab’) antibody fragments to enable targeted delivery of Egm .

Results or Outcomes

The novel delivery system achieved a highly specific association with the majority of CD4+ T cells present among a complex cell population . Antigen-specific inhibition of CD4+ T cell responses was demonstrated, mediated by nanoparticle-formulated Egm .

2. Overcoming Prostate Cancer Cell Chemoresistance

Summary of the Application

Eggmanone is used to overcome chemoresistance in prostate cancer cells . It targets Phosphodiesterase-4 (PDE4), a main intracellular enzyme for cAMP hydrolysis, which is involved in the proliferation and progression of early chemo-sensitive prostate cancer cells .

Methods of Application

Eggmanone, a potent and selective PDE4D inhibitor, is used to inhibit PDE4D, which is highly elevated in chemo-resistant prostate cancer cells .

Results or Outcomes

Eggmanone effectively decreases the invasion and proliferation and induces cell death of the chemo-resistant prostate cancer cells . It also increases docetaxel cytotoxicity to these cells in a dose-dependent manner . Furthermore, Eggmanone effectively down-regulates the expression of cancer stem cells’ marker genes Nanog and ABC sub-family G member 2 (ABCG2) and attenuates sphere formation in these cells .

Safety And Hazards

将来の方向性

特性

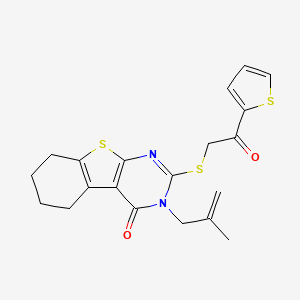

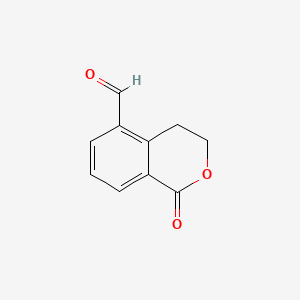

IUPAC Name |

3-(2-methylprop-2-enyl)-2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2S3/c1-12(2)10-22-19(24)17-13-6-3-4-7-15(13)27-18(17)21-20(22)26-11-14(23)16-8-5-9-25-16/h5,8-9H,1,3-4,6-7,10-11H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKJIQPEGSCYIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1C(=O)C2=C(N=C1SCC(=O)C3=CC=CS3)SC4=C2CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Eggmanone | |

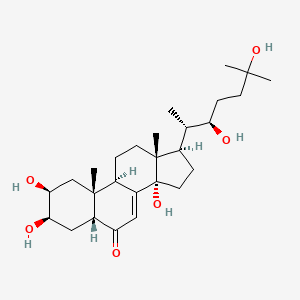

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-amino-4-chloro-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylpent-4-yn-2-ol](/img/structure/B1671070.png)

![3-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid](/img/structure/B1671071.png)